molecular formula C14H17NO B11893236 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol CAS No. 156638-83-4

5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol

Cat. No.: B11893236
CAS No.: 156638-83-4
M. Wt: 215.29 g/mol
InChI Key: BAHOYABULMMMHV-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol (CAS 156638-83-4) is a [b]-annulated indole derivative with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This complex heterocyclic scaffold is of significant interest in medicinal chemistry research, particularly in the investigation of novel kinase inhibitors. Indole derivatives have demonstrated promising biological activity in ameliorating metabolic diseases, and related [b]-annulated halogen-substituted indoles have been identified as potential inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) . Since DYRK1A hyperactivity is linked to several neurodegenerative disorders, including Down syndrome and Alzheimer's disease, this compound serves as a valuable scaffold for developing potential therapeutics for these conditions . The core structure is part of a class of molecules being explored to achieve improved selectivity and potency against challenging kinase targets. Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research and development. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

156638-83-4

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-2-ol

InChI

InChI=1S/C14H17NO/c1-15-13-6-4-2-3-5-11(13)12-9-10(16)7-8-14(12)15/h7-9,16H,2-6H2,1H3

InChI Key

BAHOYABULMMMHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCCC2)C3=C1C=CC(=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can be achieved through a multi-step process involving the Fischer indole synthesis. This method typically involves the reaction of cycloheptanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol has the molecular formula C14H17NO and a molecular weight of 229.29 g/mol. The compound features a bicyclic structure that is essential for its biological activity. The presence of the hydroxyl group (-OH) contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus16100
Escherichia coli20100
Pseudomonas aeruginosa14100

These results suggest its potential as a lead compound for developing new antimicrobial agents aimed at treating resistant bacterial infections .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies on various cancer cell lines demonstrated dose-dependent cytotoxicity:

Concentration (µM)Cell Viability (%)
0100
590
1065
2040

At a concentration of 20 µM, the compound reduced cell viability by approximately 60%, indicating significant potential for cancer therapy .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. Experimental results from neuronal cell cultures exposed to oxidative stress showed increased survival rates when treated with the compound:

TreatmentCell Survival Rate (%)
Control30
Compound (10 µM)70
Compound (20 µM)85

These findings highlight the potential for applications in treating neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and guide further drug development efforts.

Material Science Applications

In addition to its biological applications, 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is being explored for its utility in material science. Its unique structure allows it to serve as a building block for synthesizing novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The hydroxyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent (Position 2) Key Properties Biological Relevance Reference
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol -OH High polarity due to H-bonding; moderate solubility in polar solvents Potential CNS or kinase-targeting agent
2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole -C(CH₃)₃ Enhanced steric bulk; improved metabolic stability Kinase inhibition (e.g., CDK, GSK-3β)
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine -Br Electrophilic reactivity; useful as synthetic intermediate Precursor for cross-coupling reactions

Key Insight : The hydroxyl group in the target compound may favor interactions with polar biological targets, whereas bulky substituents (e.g., tert-butyl) enhance stability but reduce solubility.

Modifications on the Cycloheptane Ring

Variations in saturation and functionalization of the cycloheptane ring impact conformational rigidity and bioactivity:

Compound Name Cycloheptane Modification Synthesis Yield Notable Data Reference
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (4r) Fully saturated 80% Synthesized via one-pot Fischer indolization–N-alkylation; amorphous brown solid
1-(7,8,9,10-Tetrahydro-6H-cyclohepta[b]indol-5-yl)propan-1-one (435) Partially unsaturated (tetrahydro) 25% Off-white solid; used in palladium-catalyzed C–N bond formation studies
Cinsebrutinib (WHO List 91) Fluorine at position 2; carboxamide at position 4 N/A FDA-approved kinase inhibitor; fluorine enhances metabolic stability

Fluorination (e.g., Cinsebrutinib) optimizes pharmacokinetics.

Functionalization with Heterocycles

Triazole and acetyl modifications on the indole core are common in bioactive derivatives:

Compound Name Heterocycle/Functional Group Melting Point (°C) Molecular Weight Application Reference
4j (Triazole-acetyl derivative) 1,2,3-Triazole at position 5 173–175 361.40 Anticancer screening (molecular docking)
4k (Triazole-acetyl derivative) 1,2,3-Triazole at position 4 138–140 385.43 High yield (92%); potential antimicrobial agent
Target Compound -OH at position 2 N/A ~245.3 (estimated) Hypothesized neuroactive properties

Key Insight : Triazole groups improve synthetic versatility and bioavailability, while the hydroxyl group in the target compound may confer selectivity for hydroxylase or oxidase enzymes.

Yield Comparison :

  • Target compound’s analog (4r): 80% yield .
  • Triazole derivatives: 76–94% yields .

Biological Activity

5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is C₁₄H₁₇NO. Its structure includes a bicyclic system with an indole moiety that is known for various pharmacological activities. The compound's specific stereochemistry and functional groups contribute to its unique biological profile.

Biological Activities

1. Antimicrobial Properties
Research indicates that 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the p53 pathway. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with specific cellular receptors involved in growth signaling.

3. Neuroprotective Effects
Emerging evidence suggests that 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells. These effects could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors involved in signaling pathways that regulate cell survival and proliferation.
  • Enzyme Inhibition : It has been found to inhibit certain enzymes that are critical for the survival of pathogens and cancer cells.
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses within cells, this compound helps mitigate oxidative damage.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the efficacy of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol against bacterial strains.
    • Method : Disk diffusion method was employed on various bacterial cultures.
    • Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : A dose-dependent decrease in viability was observed in breast cancer (MCF7) and lung cancer (A549) cell lines.

Data Table

Biological ActivityAssessed EffectMethodologyObserved Outcome
AntimicrobialGrowth inhibitionDisk diffusion assaySignificant inhibition noted
AnticancerCytotoxicityMTT assayDose-dependent viability reduction
NeuroprotectiveOxidative stress reductionCell culture assaysDecreased markers of oxidative stress

Q & A

Q. Table 1: Key Reaction Conditions

StepCatalyst/SolventTemp/TimeYieldReference
CyclizationCuI/PEG-400:DMFRT, 12 hrs30–35%
Photoredox AcylationRu(bpy)₃²⁺/CH₃CN25°C, 24 hrs48%

How should researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound?

Q. Methodological Approach :

  • NMR Analysis : Use deuterated DMSO for resolving tautomeric forms. For example, indolic protons often appear as singlets at δ 8.5–8.6 ppm, while methyl groups on cycloheptane rings resonate at δ 1.2–1.5 ppm .
  • HRMS Validation : Cross-check experimental m/z with theoretical values (e.g., [M+Na]⁺: 328.1308 calculated vs. 328.1310 observed) to confirm molecular integrity .
  • Contradiction Resolution : Replicate synthesis under inert atmospheres (N₂/Ar) to minimize oxidation artifacts, which can alter spectral profiles .

What computational methods are suitable for modeling the electronic structure of this compound?

Advanced DFT Applications :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can predict thermochemical properties (e.g., atomization energies ±2.4 kcal/mol accuracy). Basis sets like 6-311G++(d,p) are recommended for modeling the cycloheptane-indole system’s steric and electronic effects .

Q. Key Parameters :

  • HOMO-LUMO Gap : Correlates with redox potential in antioxidant studies.
  • NBO Analysis : Reveals hyperconjugation in the indole-cycloheptane junction.

What pharmacological applications are suggested by structural analogs of this compound?

Drug Discovery Insights :
Indole derivatives exhibit neuroprotective and antioxidant activity. For instance, 3-(triazolyl)indole-5-ol analogs reduced ischemic damage in vitro (EC₅₀: 10–50 μM) via radical scavenging. Molecular docking studies indicate potential binding to kinase domains (e.g., CDK5) .

Q. Table 2: Bioactivity Data for Analogues

CompoundTargetIC₅₀/EC₅₀Reference
3-(Triazolyl)indole-5-olROS Scavenging15 μM
Carbazole-triazoleCDK5 Inhibition2.1 μM

How can researchers optimize reaction yields in large-scale syntheses?

Q. Advanced Process Optimization :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst Recycling : Immobilized CuI on mesoporous silica enhances turnover number (TON > 50) .

What strategies mitigate challenges in purifying polycyclic indole derivatives?

Q. Purification Protocols :

  • Flash Chromatography : Use gradients of petroleum ether/ethyl acetate (30:1 to 20:1) for baseline separation of regioisomers .
  • Crystallization : Slow evaporation from hot EtOAc/hexane mixtures yields high-purity crystals (mp 168–170°C) .

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